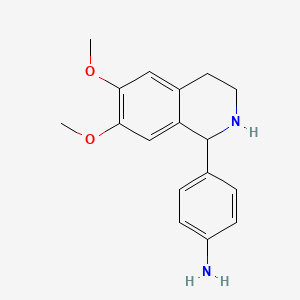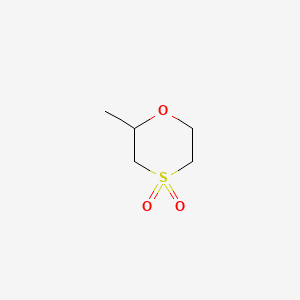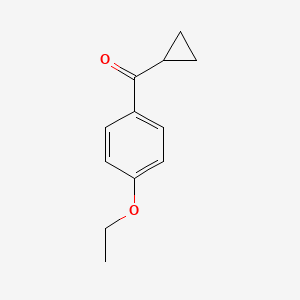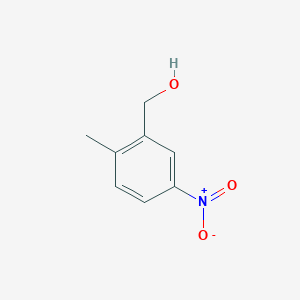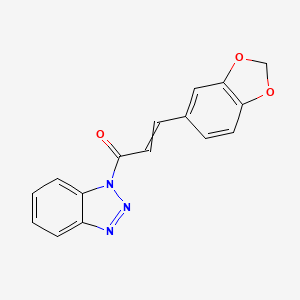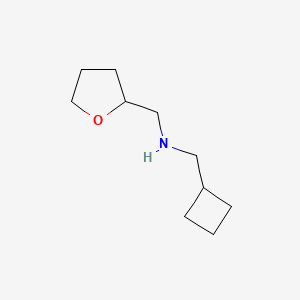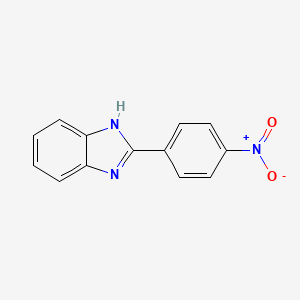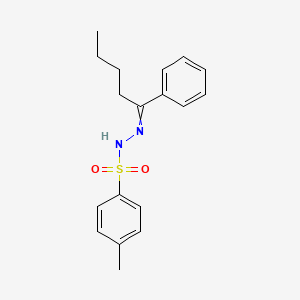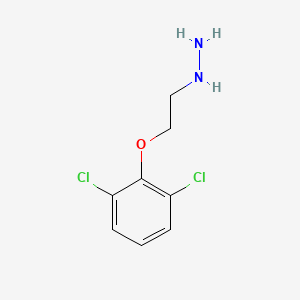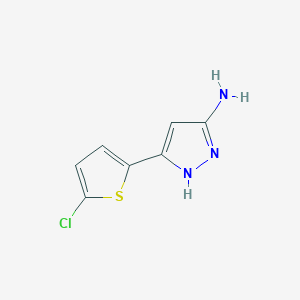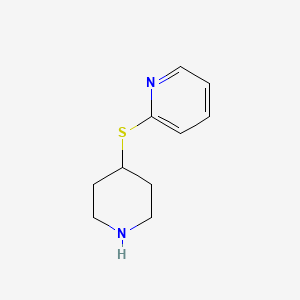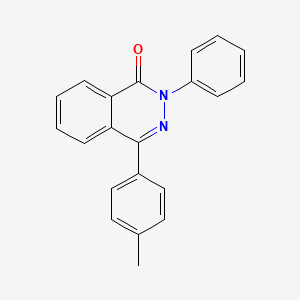
4-(4-Methylphenyl)-2-phenylphthalazin-1-one
描述
4-(4-Methylphenyl)-2-phenylphthalazin-1-one, also known as PPD or phthalazinone, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
作用机制
The mechanism of action of 4-(4-Methylphenyl)-2-phenylphthalazin-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. 4-(4-Methylphenyl)-2-phenylphthalazin-1-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to modulate the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and immunity.
生化和生理效应
4-(4-Methylphenyl)-2-phenylphthalazin-1-one has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to scavenge free radicals, thereby reducing oxidative stress. 4-(4-Methylphenyl)-2-phenylphthalazin-1-one has also been found to exhibit cytotoxic effects against various cancer cell lines.
实验室实验的优点和局限性
One of the main advantages of using 4-(4-Methylphenyl)-2-phenylphthalazin-1-one in laboratory experiments is its high selectivity and sensitivity towards certain metal ions. This makes it a valuable tool for analytical chemistry. 4-(4-Methylphenyl)-2-phenylphthalazin-1-one also exhibits various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
However, there are also some limitations associated with the use of 4-(4-Methylphenyl)-2-phenylphthalazin-1-one in laboratory experiments. One of the main limitations is its potential toxicity. 4-(4-Methylphenyl)-2-phenylphthalazin-1-one has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, 4-(4-Methylphenyl)-2-phenylphthalazin-1-one may exhibit non-specific binding to certain proteins, which may affect the accuracy of experimental results.
未来方向
There are several future directions for the study of 4-(4-Methylphenyl)-2-phenylphthalazin-1-one. One area of focus is the development of new drugs based on the anti-inflammatory and antioxidant properties of 4-(4-Methylphenyl)-2-phenylphthalazin-1-one. Another area of focus is the development of new fluorescent probes for the detection of metal ions, based on the structure of 4-(4-Methylphenyl)-2-phenylphthalazin-1-one. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-Methylphenyl)-2-phenylphthalazin-1-one and its potential toxicity, in order to optimize its use in laboratory experiments.
科学研究应用
4-(4-Methylphenyl)-2-phenylphthalazin-1-one has been studied extensively for its potential applications in scientific research. One of the main areas of focus has been its use as a fluorescent probe for the detection of metal ions. 4-(4-Methylphenyl)-2-phenylphthalazin-1-one has been found to exhibit high selectivity and sensitivity towards certain metal ions, making it a valuable tool for analytical chemistry.
4-(4-Methylphenyl)-2-phenylphthalazin-1-one has also been studied for its potential use in the development of new drugs. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
属性
IUPAC Name |
4-(4-methylphenyl)-2-phenylphthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-15-11-13-16(14-12-15)20-18-9-5-6-10-19(18)21(24)23(22-20)17-7-3-2-4-8-17/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTVLLOUYLFHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392761 | |
| Record name | ST072007 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-2-phenylphthalazin-1-one | |
CAS RN |
57709-75-8 | |
| Record name | ST072007 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




